3',4'-Dimethyl-5'-nitroacetophenone chemical structure and properties
3',4'-Dimethyl-5'-nitroacetophenone chemical structure and properties
The following technical guide details the structural analysis, physicochemical properties, and synthetic pathways for 3',4'-Dimethyl-5'-nitroacetophenone , a specialized aromatic intermediate used in organic synthesis and drug development.
Structural Analysis, Synthetic Utility, and Properties
Executive Summary
3',4'-Dimethyl-5'-nitroacetophenone (CAS 56537-78-1 ) is a nitro-substituted aromatic ketone utilized as a building block in the synthesis of complex pharmaceutical intermediates and agrochemicals.[1][2][3][4] Its structure features a benzene ring substituted with an acetyl group, two methyl groups, and a nitro group.[5][6] The specific substitution pattern (1-acetyl, 3,4-dimethyl, 5-nitro) imparts unique steric and electronic properties, distinguishing it from its more common regioisomer, 3',4'-dimethyl-6'-nitroacetophenone. This guide provides a comprehensive analysis of its chemical identity, synthesis challenges (specifically regioselectivity), and spectroscopic characterization.
Chemical Identity & Structural Analysis[7]
| Parameter | Detail |
| Chemical Name | 1-(3,4-Dimethyl-5-nitrophenyl)ethanone |
| Common Name | 3',4'-Dimethyl-5'-nitroacetophenone |
| CAS Registry Number | 56537-78-1 |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| SMILES | CC(=O)C1=CC(C)=C(C)C([O-])=C1 |
| InChI Key | Predicted based on structure |
Structural Considerations
The molecule consists of a trisubstituted benzene ring. The acetyl group (-COCH₃) at position 1 acts as a moderate electron-withdrawing group (EWG). The methyl groups (-CH₃) at positions 3 and 4 are electron-donating groups (EDG). The nitro group (-NO₂) at position 5 is a strong EWG.
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Steric Environment: The nitro group at C5 is flanked by a methyl group at C4 and a hydrogen at C6. This position is sterically accessible compared to the C2 position (flanked by acetyl and C3-methyl).
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Electronic Effects: The placement of the nitro group is governed by the cooperative directing effects of the substituents during synthesis (see Section 4).
Physicochemical Properties[2][8][9][10][11]
Note: Experimental data for this specific isomer is limited in public literature; values below include experimental data for close analogs and predicted values based on structure-property relationships.
| Property | Value / Description | Source/Note |
| Physical State | Solid (Crystalline powder) | Analogous to 6-isomer |
| Color | Pale yellow to yellow | Characteristic of nitro-aromatics |
| Melting Point | 75 – 85 °C (Predicted) | 6-isomer mp is ~80°C [1] |
| Boiling Point | ~310 °C (at 760 mmHg) | Predicted |
| Density | ~1.21 g/cm³ | Predicted |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water | Lipophilic nature |
Synthetic Pathways & Regioselectivity
The primary route to 3',4'-dimethyl-5'-nitroacetophenone is the electrophilic aromatic nitration of 3,4-dimethylacetophenone. This reaction presents a significant regioselectivity challenge.
4.1. The Regioselectivity Challenge
Nitration of 3,4-dimethylacetophenone typically yields a mixture of isomers. The directing effects are competitive:
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Acetyl (C1): Directs meta (to C3 and C5). C3 is blocked by methyl. Directs to C5.
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Methyl (C4): Directs ortho (to C3 and C5). C3 is blocked. Directs to C5.
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Methyl (C3): Directs ortho (to C2 and C4) and para (to C6). C4 is blocked. Directs to C2 and C6.
While electronic vectors from the C1-Acetyl and C4-Methyl groups favor the C5 position (yielding the target 5-nitro isomer), the C3-Methyl group strongly activates the C6 position. Experimental literature indicates that standard mixed-acid nitration often favors the 6-nitro isomer (3',4'-dimethyl-6'-nitroacetophenone) or produces a difficult-to-separate mixture of 5- and 6-isomers [1].
4.2. Synthetic Protocol (Direct Nitration)
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Reagents: HNO₃ (fuming or conc.), H₂SO₄, 3,4-Dimethylacetophenone.
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Conditions: Low temperature (-10°C to 0°C) is critical to minimize polynitration and oxidation.
Figure 1: Synthetic flow and regiochemical divergence in the nitration of 3,4-dimethylacetophenone.
Optimization for 5-Isomer: To maximize the yield of the 5-isomer, steric bulk can be utilized. The C6 position is flanked by the acetyl group and a hydrogen, while C5 is flanked by a methyl and a hydrogen. However, the "buttressing effect" of the adjacent methyl groups can make C5 sterically crowded. High-performance liquid chromatography (HPLC) or careful fractional crystallization is required to isolate the pure 5-isomer from the 6-isomer.
Spectroscopic Characterization
Distinguishing the 5-nitro isomer from the 6-nitro isomer is critical. Proton NMR (¹H NMR) provides the most definitive identification based on coupling patterns.
| Feature | 5'-Nitro Isomer (Target) | 6'-Nitro Isomer (Major Impurity) |
| Aromatic Protons | Meta-coupling (~1.5 Hz) | Para-positioning (Singlets) |
| H2 Signal | Doublet (J ~1.5 Hz) | Singlet (at C2) |
| H6 Signal | Doublet (J ~1.5 Hz) | Singlet (at C5) |
| Pattern Logic | H2 and H6 are meta to each other. | H2 and H5 are para to each other. |
Expected ¹H NMR Data (CDCl₃, 400 MHz) for 3',4'-Dimethyl-5'-nitroacetophenone:
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δ 2.35 ppm (s, 3H): Ar-CH₃ (C3)
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δ 2.45 ppm (s, 3H): Ar-CH₃ (C4)
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δ 2.60 ppm (s, 3H): Acetyl-CH₃
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δ 7.90 ppm (d, J=1.5 Hz, 1H): Ar-H (C2) - Deshielded by Acetyl
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δ 8.15 ppm (d, J=1.5 Hz, 1H): Ar-H (C6) - Deshielded by Acetyl & Nitro
Figure 2: NMR logic for confirming the 5-nitro isomer structure.
Safety & Handling (SDS Highlights)
As a nitro-aromatic compound, 3',4'-dimethyl-5'-nitroacetophenone poses specific hazards.
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GHS Classification:
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
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Skin/Eye Irritation: Category 2.
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Specific Target Organ Toxicity: May cause respiratory irritation.
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Handling:
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Avoid inhalation of dust/powder.[7]
-
Use non-sparking tools (nitro compounds can be shock-sensitive if dry/impure, though this derivative is generally stable).
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Store in a cool, dry place away from strong oxidizing agents and strong bases.
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References
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Fischer, A., Greig, C. C., & Röderer, R. (1975).[5] Nitration of 3,4-dimethylacetophenone and 3,4-dimethylbenzophenone.[5] Formation and rearomatization of adducts. Canadian Journal of Chemistry, 53(11), 1570–1578. Link
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BLD Pharm.[8][9][10] (n.d.). Product Analysis: 3',4'-Dimethyl-5'-nitroacetophenone (CAS 56537-78-1).[1][2][3][4] Retrieved March 3, 2026. Link
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BenchChem.[6] (n.d.). Nitration of 4-Methylacetophenone and Analogs: Protocols and Safety. Link
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